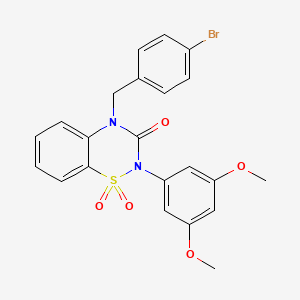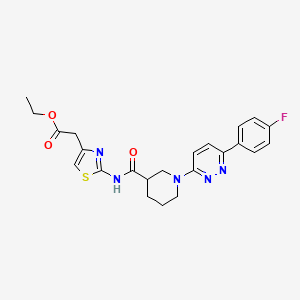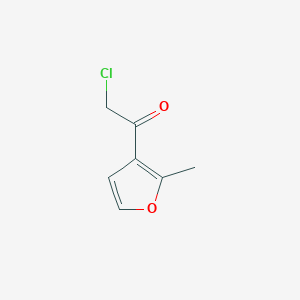![molecular formula C21H22N2O5 B2452830 N-((3-(Benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-4-phenylbutanamid CAS No. 954676-45-0](/img/structure/B2452830.png)
N-((3-(Benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-4-phenylbutanamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-4-phenylbutanamide” is a complex organic molecule. It contains a benzodioxole group, an oxazolidinone group, and a phenylbutanamide group . The benzodioxole group is a fused ring system that is often found in bioactive molecules .
Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups . The benzodioxole group is a fused ring system, while the oxazolidinone group is a five-membered ring containing an oxygen and a nitrogen . The phenylbutanamide group is a linear chain with a phenyl ring at one end .Wissenschaftliche Forschungsanwendungen
Nichtlineare optische Studien
Die Verbindung wurde bei der Synthese von Schiff-basierten Einkristallen verwendet, die verschiedenen Charakterisierungen wie Einkristall-Röntgenbeugung (SCXRD), FT-IR, FT-Raman, UV-Vis, Proton (1H) und Kohlenstoff (13C) NMR sowie Z-Scan-Studien unterzogen wurden . Diese Studien sind entscheidend im Bereich der nichtlinearen Optik, die Anwendungen in der Molekularelektronik, Photonik, optischen Informationsverarbeitung und optischen Kommunikation hat .
Nachweis von krebserregendem Blei
Die Verbindung wurde für den signifikanten Nachweis des krebserregenden Schwermetall-Ions Blei (Pb2+) mittels eines zuverlässigen elektrochemischen Ansatzes verwendet . Dies ist besonders wichtig, da die Exposition gegenüber Pb2+ beim Menschen verschiedene Gesundheitsprobleme verursachen kann, darunter Gehirnerkrankungen, Verhaltensstörungen, Herz-Kreislauf-Probleme, Lernschwierigkeiten, Lähmungen der Muskeln, Gedächtnisstörungen, Reizbarkeit, Fortpflanzungsprobleme und Hörstörungen .
Antitumor-Bewertung
Eine Reihe neuartiger N-Aryl-5-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-Butyl)thiazol-2-amine wurde synthetisiert und auf ihre Antitumoraktivität gegen HeLa-, A549- und MCF-7-Zelllinien untersucht . Einige getestete Verbindungen zeigten potente wachstumshemmende Eigenschaften .
Geschmacksstoff in Lebensmitteln
Die Verbindung wurde chemisch synthetisiert und soll als Geschmacksstoff in bestimmten Lebensmittelkategorien verwendet werden . Es soll jedoch nicht in Getränken verwendet werden .
Cyclooxygenase-Hemmer
Die substituierten Cinnamide, zu denen die Verbindung gehört, wurden als potente Cyclooxygenase-Hemmer gefunden . Cyclooxygenase-Hemmer sind eine Art nichtsteroidaler Antirheumatika (NSAR), die direkt auf die Cyclooxygenase, das Enzym, das für die Bildung von Prostaglandinen verantwortlich ist, abzielen.
Antioxidantien
Es wurde festgestellt, dass die Verbindung antioxidative Eigenschaften besitzt . Antioxidantien sind Substanzen, die Zellschäden, die durch freie Radikale, instabile Moleküle, die der Körper als Reaktion auf Umwelt- und andere Belastungen produziert, verursacht werden, verhindern oder verlangsamen können.
Entzündungshemmende Mittel
Es wurde festgestellt, dass die Verbindung entzündungshemmende Eigenschaften besitzt . Entzündungshemmende Mittel sind Medikamente, die Entzündungen oder Schwellungen reduzieren.
Schmerzmittel
Es wurde festgestellt, dass die Verbindung schmerzlindernde Eigenschaften besitzt . Schmerzmittel sind Medikamente, die zur Linderung von Schmerzen eingesetzt werden.
Wirkmechanismus
Target of Action
The compound, also known as N-{[3-(2H-1,3-benzodioxol-5-yl)-2-oxo-1,3-oxazolidin-5-yl]methyl}-4-phenylbutanamide, has been found to exhibit activity against various cancer cell lines . The primary targets of this compound are likely to be associated with these cancer cells.
Mode of Action
The compound interacts with its targets, leading to changes in the cellular processes of the cancer cells. One study revealed that a similar compound caused cell cycle arrest at the S phase and induced apoptosis in CCRF-CEM cancer cells
Biochemical Pathways
The compound’s interaction with its targets likely affects several biochemical pathways. Given its potential anticancer activity, it may influence pathways related to cell cycle regulation and apoptosis . .
Result of Action
The compound’s action results in molecular and cellular effects that inhibit the growth of cancer cells. As mentioned earlier, a similar compound was found to cause cell cycle arrest and induce apoptosis in cancer cells . This suggests that our compound might have similar effects, leading to the inhibition of cancer cell proliferation.
Biochemische Analyse
Biochemical Properties
It is known that the compound can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and may involve binding to specific sites on the biomolecules, potentially influencing their function .
Cellular Effects
N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-4-phenylbutanamide can have various effects on cells and cellular processes . It may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . The specific effects can vary depending on the type of cell and the context in which the compound is introduced .
Molecular Mechanism
It is thought to exert its effects at the molecular level through binding interactions with biomolecules, potential inhibition or activation of enzymes, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-4-phenylbutanamide can change over time. This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies . More detailed studies are needed to fully understand these temporal effects .
Dosage Effects in Animal Models
The effects of N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-4-phenylbutanamide can vary with different dosages in animal models . This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-4-phenylbutanamide may be involved in various metabolic pathways . This could include interactions with enzymes or cofactors, as well as effects on metabolic flux or metabolite levels .
Transport and Distribution
This could include interactions with transporters or binding proteins, as well as effects on its localization or accumulation .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Eigenschaften
IUPAC Name |
N-[[3-(1,3-benzodioxol-5-yl)-2-oxo-1,3-oxazolidin-5-yl]methyl]-4-phenylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O5/c24-20(8-4-7-15-5-2-1-3-6-15)22-12-17-13-23(21(25)28-17)16-9-10-18-19(11-16)27-14-26-18/h1-3,5-6,9-11,17H,4,7-8,12-14H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGYISTMCHAMMBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(=O)N1C2=CC3=C(C=C2)OCO3)CNC(=O)CCCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![methyl 2-(7-butyl-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamido)acetate](/img/structure/B2452750.png)
![3-(1-(2-(2-chlorophenyl)acetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2452751.png)
![3'-(3-Chloro-4-methylphenyl)-1-methyl-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B2452754.png)




![5-(2-phenoxypropanoyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one](/img/structure/B2452760.png)
![2'-Amino-7'-methyl-2,5'-dioxo-6'-((tetrahydrofuran-2-yl)methyl)-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]pyridine]-3'-carbonitrile](/img/structure/B2452761.png)

![1-(4-Chlorophenyl)-3-[(2,4-dichlorobenzyl)sulfanyl]-1-propanone](/img/structure/B2452763.png)
![5-methyl-2-[[(E)-2-phenylethenyl]sulfonylamino]thiophene-3-carboxamide](/img/structure/B2452766.png)
![(4E)-2-(3,4-dimethoxyphenyl)-4-[(pyridin-3-yl)methylidene]-4,5-dihydro-1,3-oxazol-5-one](/img/structure/B2452767.png)

